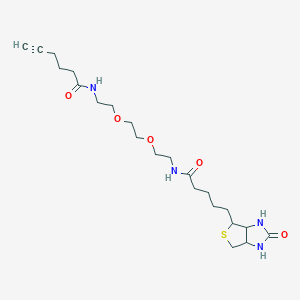
Alkynyl-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG2-C4-Alkyne is a compound that features a biotin group, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-PEG2-C4-Alkyne is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a PEG linker, followed by the introduction of an alkyne group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG linker, usually in the presence of a base like triethylamine, to form biotin-PEG.
Alkyne Introduction: Finally, the PEGylated biotin is reacted with an alkyne-containing reagent to introduce the terminal alkyne group.
Industrial Production Methods
Industrial production of Biotin-PEG2-C4-Alkyne follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The compound is typically produced under controlled conditions to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG2-C4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG2-C4-Alkyne and an azide group on another molecule .
Common Reagents and Conditions
Reagents: Copper(I) iodide (CuI), sodium ascorbate, and azide-containing molecules.
Major Products
The major product of the CuAAC reaction involving Biotin-PEG2-C4-Alkyne is a biotinylated molecule with a triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG2-C4-Alkyne has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Biotin-PEG2-C4-Alkyne involves its ability to participate in CuAAC reactions. The terminal alkyne group reacts with azide groups in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG4-Alkyne: Similar to Biotin-PEG2-C4-Alkyne but with a longer PEG linker, providing greater flexibility and solubility.
Biotin-PEG2-Azide: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.
Biotin-PEG2-Amine: Features an amine group, used for amide bond formation in bioconjugation.
Uniqueness
Biotin-PEG2-C4-Alkyne is unique due to its specific combination of a biotin moiety, a short PEG linker, and a terminal alkyne group. This combination allows for efficient and stable bioconjugation through CuAAC reactions, making it highly valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C22H36N4O5S |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |
InChI |
InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29) |
InChI-Schlüssel |
BMIRHLAYBWVOOC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


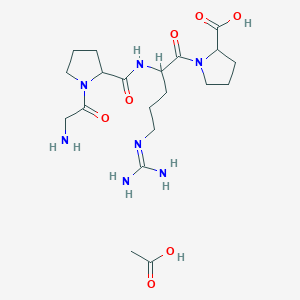
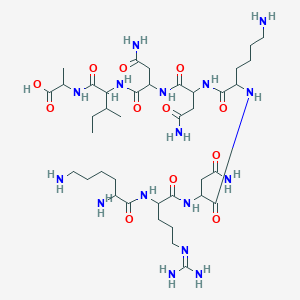
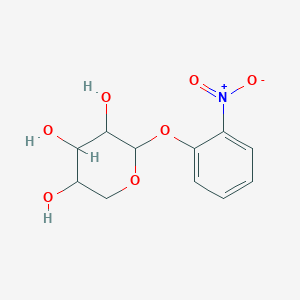
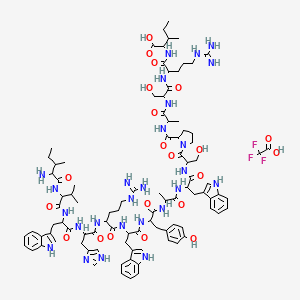

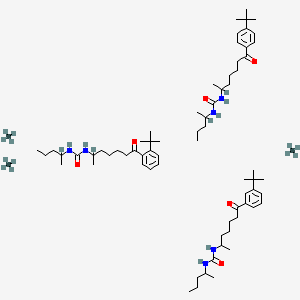

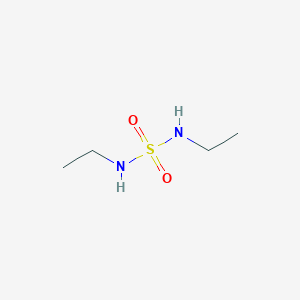
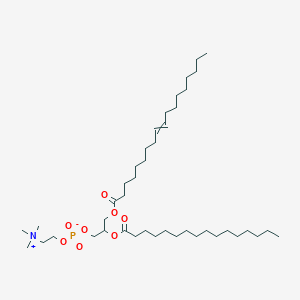
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
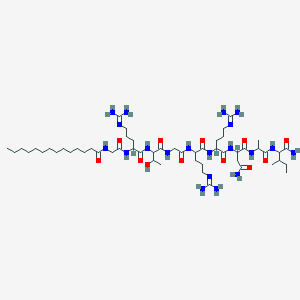
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)

